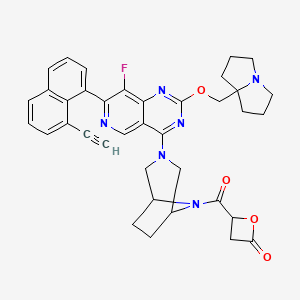

(RS)-G12Di-1

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

分子式 |

C37H35FN6O4 |

|---|---|

分子量 |

646.7 g/mol |

IUPAC 名称 |

4-[3-[7-(8-ethynylnaphthalen-1-yl)-8-fluoro-2-(1,2,3,5,6,7-hexahydropyrrolizin-8-ylmethoxy)pyrido[4,3-d]pyrimidin-4-yl]-3,8-diazabicyclo[3.2.1]octane-8-carbonyl]oxetan-2-one |

InChI |

InChI=1S/C37H35FN6O4/c1-2-22-7-3-8-23-9-4-10-26(30(22)23)32-31(38)33-27(18-39-32)34(41-36(40-33)47-21-37-13-5-15-43(37)16-6-14-37)42-19-24-11-12-25(20-42)44(24)35(46)28-17-29(45)48-28/h1,3-4,7-10,18,24-25,28H,5-6,11-17,19-21H2 |

InChI 键 |

CYWFCHUQQPFUCN-UHFFFAOYSA-N |

规范 SMILES |

C#CC1=CC=CC2=C1C(=CC=C2)C3=NC=C4C(=C3F)N=C(N=C4N5CC6CCC(C5)N6C(=O)C7CC(=O)O7)OCC89CCCN8CCC9 |

产品来源 |

United States |

Foundational & Exploratory

(RS)-G12Di-1: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and mechanism of action of (RS)-G12Di-1, a selective, covalent inhibitor of the oncogenic K-Ras-G12D mutant. The information is compiled from the primary research publication by Zheng Q, et al., "Strain-release alkylation of Asp12 enables mutant selective targeting of K-Ras-G12D," published in Nature Chemical Biology in 2024.

Discovery and Rationale

The KRAS oncogene is one of the most frequently mutated genes in human cancers, with the G12D mutation being particularly prevalent in aggressive malignancies such as pancreatic ductal adenocarcinoma. For decades, KRAS was considered "undruggable" due to the high affinity of its GTP-bound active state and the lack of suitable binding pockets for small molecules. The development of covalent inhibitors targeting the G12C mutant of KRAS, such as sotorasib and adagrasib, marked a significant breakthrough by exploiting the acquired cysteine residue for covalent modification. However, targeting the G12D mutation, which presents a less nucleophilic aspartate residue, has remained a formidable challenge.

The discovery of this compound stems from a novel strategy to covalently target this aspartate residue through strain-release alkylation. Researchers identified malolactone-based electrophiles as a promising chemical scaffold. These molecules exploit the inherent ring strain of the four-membered lactone ring to drive a reaction with the carboxylate side chain of the mutant aspartate-12 in K-Ras-G12D, forming a stable covalent bond. This covalent modification locks the K-Ras-G12D protein in an inactive state, thereby inhibiting its downstream signaling and the proliferation of cancer cells.

Synthesis Pathway

The synthesis of this compound is a multi-step process. The following diagram illustrates the general synthetic route.

Strain-Release Alkylation of Asp12 by (RS)-G12Di-1: A Technical Guide to a Novel Covalent KRAS G12D Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

The KRAS oncogene, particularly the G12D mutation, has long been considered an intractable target in cancer therapy. This is largely due to the absence of a sufficiently nucleophilic residue for covalent targeting. This technical guide delves into the innovative strategy of strain-release alkylation, a novel mechanism that enables the selective covalent modification of the aspartate-12 (Asp12) residue in KRAS G12D. We focus on the malolactone-based electrophile, (RS)-G12Di-1, which leverages ring strain to achieve this previously elusive covalent inhibition. This document provides a comprehensive overview of the underlying chemistry, the mechanism of action, and the preclinical efficacy of this approach. We present detailed experimental protocols, quantitative data on inhibitor performance, and visualizations of the targeted signaling pathways to offer a complete resource for researchers in oncology and drug discovery.

Introduction: The Challenge of Targeting KRAS G12D

KRAS is the most frequently mutated oncogene in human cancers, with the G12D mutation being particularly prevalent in pancreatic ductal adenocarcinoma.[1][2] The lack of a reactive cysteine residue, as seen in the G12C mutant, has historically hindered the development of effective covalent inhibitors for KRAS G12D.[1][2] Traditional drug discovery efforts have been largely unsuccessful in identifying potent and selective inhibitors for this critical cancer driver.

A groundbreaking approach, termed strain-release alkylation, has emerged to overcome this barrier. This strategy employs highly strained ring systems that can be attacked by the weakly nucleophilic carboxylate of the mutant Asp12 residue.[1] This guide focuses on this compound, a malolactone-based electrophile that exemplifies this innovative approach, demonstrating selective and potent inhibition of KRAS G12D.

Mechanism of Action: Strain-Release Alkylation

The core of this novel inhibitory strategy lies in the chemical properties of malolactones. These molecules contain a strained four-membered ring that is susceptible to nucleophilic attack. The aspartate residue at position 12 of the mutant KRAS protein acts as the nucleophile, attacking the electrophilic carbonyl of the malolactone ring. This leads to the opening of the ring and the formation of a stable, covalent ester bond between the inhibitor and the Asp12 residue.[1][3]

A significant advantage of this approach is that this compound can target both the inactive GDP-bound and the active GTP-bound states of KRAS G12D.[1][3] Targeting the GTP-bound state is particularly crucial for effectively suppressing downstream oncogenic signaling.[1]

Quantitative Data Presentation

The efficacy of this compound has been quantified through various biochemical and cell-based assays. The following tables summarize the key quantitative data.

| Parameter | Value | Conditions | Reference |

| Covalent Labeling of K-Ras-G12D•GDP | ~50% in 1 hr | 200 nM K-Ras-G12D•GDP, 10 µM this compound, 20 mM HEPES pH 7.5, 150 mM MgCl₂, 23 °C | [4][5] |

| Covalent Labeling of K-Ras-G12D•GppNHp | Active | GppNHp-bound K-Ras-G12D | [3] |

| Stability of Covalent Adduct | Stable | pH 4.5–7.5 buffers, and resistant to DTT and hydrazine | [3] |

Table 1: Biochemical Data for this compound

| Cell Line | KRAS Mutation | IC₅₀ (µM) of (R)-G12Di-7 * | Reference |

| SW1990 | G12D | ~1 | [6] |

| AsPC-1 | G12D | ~1 | [6] |

| AGS | G12D (heterozygous) | ~5 | [6] |

| H1299 | N/A (non-G12D) | >10 | [6] |

| HCT116 | G13D | >10 | [6] |

| A549 | G12S | >10 | [6] |

| A375 | BRAF V600E | >10 | [6] |

Table 2: Cell Growth Inhibition by an advanced β-lactone G12Di against a panel of cancer cell lines. (R)-G12Di-7 is an optimized version of the initial series of malolactone-based inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of these findings. The following are protocols for key experiments performed in the evaluation of this compound.

Recombinant KRAS G12D Expression and Purification

-

Construct: Human KRAS (residues 1-169) with the G12D mutation is cloned into a suitable expression vector (e.g., pET-28a) with an N-terminal His-tag.

-

Expression: The plasmid is transformed into E. coli BL21(DE3) cells. Cells are grown at 37°C to an OD₆₀₀ of 0.6-0.8, and protein expression is induced with 0.5 mM IPTG at 18°C overnight.

-

Lysis: Cells are harvested by centrifugation and resuspended in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, and protease inhibitors). Cells are lysed by sonication.

-

Purification: The lysate is cleared by centrifugation. The supernatant is loaded onto a Ni-NTA affinity column. The column is washed with wash buffer (lysis buffer with 20 mM imidazole), and the protein is eluted with elution buffer (lysis buffer with 250 mM imidazole).

-

Nucleotide Loading: The purified protein is incubated with 1 mM GDP or GppNHp (a non-hydrolyzable GTP analog) in the presence of 10 mM EDTA and 5 mM MgCl₂ to ensure a homogenous nucleotide-bound state.

-

Size-Exclusion Chromatography: The protein is further purified by size-exclusion chromatography to remove aggregates and ensure proper folding.

Covalent Labeling Kinetics Assay

-

Reaction Setup: 200 nM of purified K-Ras-G12D•GDP is incubated with 10 µM of this compound in reaction buffer (20 mM HEPES pH 7.5, 150 mM MgCl₂).[5]

-

Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Quenching: The reaction is quenched by adding SDS-PAGE loading buffer.

-

Analysis: The samples are analyzed by intact protein mass spectrometry to determine the percentage of covalently modified protein at each time point.

Cell Proliferation (MTT) Assay

-

Cell Seeding: Human pancreatic cancer cells (e.g., Panc 04.03) are seeded in 96-well plates at a density of 2.4 x 10⁴ cells per well.[1][7]

-

Incubation: Cells are incubated for 24 hours at 37°C in a 5% CO₂ incubator.[1][7]

-

Treatment: Cells are treated with various concentrations of the inhibitor.

-

Incubation: The treated cells are incubated for 72 hours.[1][7]

-

MTT Addition: The culture medium is removed, and 100 µL of 0.5 mg/mL MTT solution is added to each well. The plate is then incubated for 4 hours at 37°C.[1][7]

-

Solubilization: The MTT solution is removed, and 200 µL of DMSO is added to each well to dissolve the formazan crystals.[1][7]

-

Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC₅₀ values are calculated from the dose-response curves.

In Vivo Xenograft Mouse Model

-

Cell Implantation: SW1990 human pancreatic cancer cells, which harbor the KRAS G12D mutation, are subcutaneously injected into the flank of immunodeficient mice (e.g., nude mice).

-

Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

-

Treatment: Mice are randomized into vehicle and treatment groups. The treatment group receives the inhibitor (e.g., (R)-G12Di-7 at 50 mg/kg) via a suitable route of administration (e.g., oral gavage) daily.

-

Monitoring: Tumor volume and body weight are measured regularly (e.g., every 2-3 days).

-

Endpoint: The study is concluded when tumors in the vehicle group reach a predetermined size. Tumors are then excised for further analysis (e.g., Western blot for downstream signaling markers).

Signaling Pathway and Experimental Workflow Visualization

The following diagrams, created using Graphviz, illustrate the targeted signaling pathway and the experimental workflow for evaluating the inhibitor.

Caption: KRAS G12D downstream signaling pathways and the point of inhibition by this compound.

Caption: A streamlined workflow for the preclinical evaluation of this compound.

Conclusion and Future Directions

The development of this compound and the principle of strain-release alkylation represent a paradigm shift in targeting KRAS G12D. This approach has demonstrated the feasibility of covalently modifying the previously "undruggable" aspartate-12 residue, leading to the effective suppression of oncogenic signaling and tumor growth in preclinical models.[1]

Future research will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of these malolactone-based inhibitors to advance them into clinical trials. Furthermore, the success of this strategy opens up new avenues for designing covalent inhibitors for other challenging protein targets that lack canonical nucleophilic residues. This technical guide provides a solid foundation for researchers to understand, replicate, and build upon this exciting advancement in cancer therapy.

References

- 1. Frontiers | Discovery of potent and noncovalent KRASG12D inhibitors: Structure-based virtual screening and biological evaluation [frontiersin.org]

- 2. Strain-release alkylation of Asp12 enables mutant selective targeting of K-Ras-G12D - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Strain-release alkylation of Asp12 enables mutant selective targeting of K-Ras-G12D [ouci.dntb.gov.ua]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. biorxiv.org [biorxiv.org]

- 7. Discovery of potent and noncovalent KRASG12D inhibitors: Structure-based virtual screening and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (RS)-G12Di-1: A Covalent Inhibitor of K-Ras-G12D

This technical guide provides a comprehensive overview of the molecular characteristics, mechanism of action, and experimental evaluation of (RS)-G12Di-1, a selective and covalent inhibitor of the oncogenic K-Ras-G12D mutant. This document is intended for researchers, scientists, and professionals in the field of drug development and cancer biology.

Core Molecular and Physical Data

This compound is a small molecule inhibitor designed to target the aspartate-12 mutation in the K-Ras protein.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C37H35FN6O4 | MedChemExpress, PubChem |

| Molecular Weight | 646.71 g/mol | MedChemExpress, PubChem |

| Appearance | Solid | N/A |

| Solubility | Soluble in DMSO | N/A |

Mechanism of Action: Targeting the K-Ras-G12D Signaling Pathway

The K-Ras protein is a critical signaling hub that, in its active GTP-bound state, triggers multiple downstream pathways promoting cell proliferation, survival, and differentiation. The G12D mutation impairs the intrinsic GTPase activity of K-Ras, leading to its constitutive activation and uncontrolled cell growth. This compound is a covalent inhibitor that selectively binds to the mutant K-Ras-G12D protein, locking it in an inactive state and thereby inhibiting downstream signaling.

The primary signaling cascades affected by K-Ras-G12D and consequently inhibited by this compound include the RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway. Inhibition of these pathways ultimately leads to decreased cancer cell proliferation and survival.

Caption: K-Ras-G12D signaling pathway and the inhibitory action of this compound.

Synthesis of this compound

A detailed, step-by-step synthesis protocol for this compound is not publicly available at the time of this writing. The primary reference for this compound is the publication by Zheng Q, et al. in Nature Chemical Biology, 2024.[1]

In general, the synthesis of covalent KRAS inhibitors involves multi-step organic synthesis. These syntheses often begin with commercially available starting materials and employ various chemical reactions to build the complex molecular scaffold. The introduction of the reactive "warhead" that forms the covalent bond with the target residue (in this case, aspartate-12) is a critical step. Purification is typically achieved through techniques such as column chromatography and high-performance liquid chromatography (HPLC). Characterization of the final compound and intermediates is performed using methods like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). For detailed procedures of similar molecules, referring to the supplementary information of publications on KRAS G12D inhibitors is recommended.[2]

Experimental Protocols

The following are representative, detailed protocols for key experiments to characterize the activity of this compound.

Cell Viability Assay (Using CellTiter-Glo®)

This assay determines the effect of this compound on the viability of cancer cells harboring the KRAS-G12D mutation.

Materials:

-

KRAS-G12D mutant cancer cell line (e.g., AsPC-1, pancreatic cancer)

-

Appropriate cell culture medium (e.g., RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Trypsin-EDTA

-

96-well clear bottom, opaque-walled plates

-

This compound stock solution (in DMSO)

-

CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

-

Luminometer

Procedure:

-

Cell Seeding:

-

Culture KRAS-G12D mutant cells to ~80% confluency.

-

Trypsinize, count, and resuspend cells in fresh medium to a final concentration of 2 x 10^4 cells/mL.

-

Seed 100 µL of the cell suspension into each well of a 96-well plate (2,000 cells/well).

-

Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in cell culture medium. A typical concentration range would be from 1 nM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.

-

Carefully remove the medium from the wells and add 100 µL of the diluted compound or vehicle control.

-

Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

-

-

Luminescence Measurement:

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a luminometer.

-

-

Data Analysis:

-

Normalize the luminescence readings of the treated wells to the vehicle control wells.

-

Plot the normalized viability against the logarithm of the compound concentration.

-

Calculate the IC50 value using a non-linear regression curve fit (e.g., in GraphPad Prism).

-

Western Blotting for K-Ras Downstream Signaling

This protocol is used to assess the inhibitory effect of this compound on the phosphorylation of downstream effectors of the K-Ras pathway, such as ERK and AKT.

Materials:

-

KRAS-G12D mutant cancer cell line

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

Western blot transfer system (membranes, buffers)

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-phospho-AKT, anti-total-AKT, anti-GAPDH or β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis:

-

Seed cells in 6-well plates and grow to ~80% confluency.

-

Treat cells with varying concentrations of this compound or vehicle control for a specified time (e.g., 2, 6, or 24 hours).

-

Wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer.

-

Scrape the cells, transfer the lysate to microfuge tubes, and centrifuge at 14,000 rpm for 15 minutes at 4°C.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification and Sample Preparation:

-

Determine the protein concentration of each lysate using a BCA assay.

-

Normalize the protein concentrations for all samples.

-

Add Laemmli sample buffer to the lysates and boil at 95°C for 5 minutes.

-

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

-

Run the gel to separate the proteins by size.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies (e.g., anti-p-ERK at 1:1000 dilution) overnight at 4°C.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

-

Detection and Analysis:

-

Add the chemiluminescent substrate to the membrane.

-

Capture the signal using an imaging system.

-

Quantify the band intensities using image analysis software (e.g., ImageJ).

-

Normalize the levels of phosphorylated proteins to their respective total protein levels and to the loading control (e.g., GAPDH).

-

Experimental Workflow

The following diagram illustrates a general workflow for the preclinical evaluation of a K-Ras-G12D inhibitor like this compound.

Caption: A general experimental workflow for the characterization of a KRAS inhibitor.

References

Structural biology of (RS)-G12Di-1 and KRAS G12D interaction

An In-depth Technical Guide on the Structural Biology of KRAS G12D and its Interaction with the Non-covalent Inhibitor MRTX1133

Disclaimer: This technical guide focuses on the well-characterized KRAS G12D inhibitor MRTX1133 as a representative example due to the limited availability of public information on "(RS)-G12Di-1". The principles and methodologies described herein are broadly applicable to the study of other non-covalent KRAS G12D inhibitors.

Introduction

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) protein is a small GTPase that functions as a molecular switch in cellular signaling pathways, regulating cell growth, differentiation, and survival.[1] Mutations in the KRAS gene are among the most common drivers of human cancers, with the Gly12 to Asp (G12D) substitution being particularly prevalent in pancreatic, colorectal, and lung cancers.[1] The KRAS G12D mutation impairs the protein's intrinsic GTPase activity, locking it in a constitutively active, GTP-bound state, which leads to uncontrolled downstream signaling and tumor proliferation.[1] For decades, KRAS was considered "undruggable" due to its smooth surface and the high affinity for GTP. However, recent breakthroughs have led to the development of inhibitors that can directly target specific KRAS mutants.

This guide provides a detailed overview of the structural biology of the KRAS G12D mutant and its interaction with MRTX1133, a potent and selective non-covalent inhibitor.[2][3] We will delve into the quantitative binding data, detailed experimental protocols for characterization, and visual representations of the relevant biological pathways and experimental workflows.

Structural Biology of the KRAS G12D-MRTX1133 Interaction

The therapeutic targeting of KRAS G12D has been a significant challenge because, unlike the G12C mutant, it lacks a cysteine residue for covalent inhibition. MRTX1133 represents a landmark achievement in the development of non-covalent inhibitors for this target.

The high-resolution X-ray crystal structure of KRAS G12D in complex with MRTX1133 (PDB ID: 7RPZ) reveals that the inhibitor binds to the switch-II pocket of the protein.[4][5] This binding is achieved through a network of non-covalent interactions. MRTX1133's design allows it to optimally fill this pocket, leading to an exceptionally high binding affinity.[3][6] The inhibitor makes critical contacts with several residues, including the mutated Asp12, Gly60, Tyr96, and others, which are crucial for stabilizing the complex.[4][7] The binding of MRTX1133 effectively locks KRAS G12D in an inactive state, thereby preventing its interaction with downstream effector proteins like RAF1 and inhibiting the activation of pro-survival signaling pathways.[3][8] Structural analysis shows that MRTX1133 can bind to both the GDP-bound (inactive) and GTP-bound (active) states of KRAS G12D.[9]

Quantitative Data Presentation

The interaction between MRTX1133 and KRAS G12D has been extensively characterized using various biophysical and biochemical assays. The following tables summarize the key quantitative data.

Table 1: Binding Affinity of MRTX1133 to KRAS G12D

| Assay | Parameter | Value | Selectivity (vs. KRAS WT) | Reference(s) |

| Surface Plasmon Resonance (SPR) | Dissociation Constant (KD) | ~0.2 pM | ~700-fold | [2][9] |

| Homogeneous Time-Resolved Fluorescence (HTRF) | IC50 (Competition Assay) | <2 nM | - | [2][9] |

Table 2: Cellular Activity of MRTX1133 in KRAS G12D Mutant Cell Lines

| Assay | Parameter | Median Value | Selectivity (vs. KRAS WT cells) | Reference(s) |

| ERK1/2 Phosphorylation Inhibition | IC50 | ~5 nM | >1,000-fold | [2][9] |

| 2D Cell Viability | IC50 | ~5 nM | >500-fold | [2][6] |

Experimental Protocols

The characterization of the interaction between a KRAS G12D inhibitor like MRTX1133 and its target protein involves a suite of biophysical and structural biology techniques. Below are detailed methodologies for key experiments.

X-Ray Crystallography of the KRAS G12D-MRTX1133 Complex

This protocol outlines the general steps for determining the three-dimensional structure of the protein-inhibitor complex.

-

Protein Expression and Purification: The human KRAS G12D protein (typically residues 1-169) is expressed in E. coli. The protein is then purified to high homogeneity using a series of chromatography steps, such as affinity and size-exclusion chromatography.[10]

-

Complex Formation: The purified KRAS G12D protein is incubated with a molar excess of the inhibitor (MRTX1133) to ensure saturation of the binding sites.

-

Crystallization: The protein-inhibitor complex is subjected to crystallization screening using various techniques like vapor diffusion (hanging or sitting drop). A range of precipitants, buffers, and additives are screened to find conditions that yield diffraction-quality crystals.[11][12]

-

Data Collection: The crystals are cryo-cooled and exposed to a high-intensity X-ray beam at a synchrotron source. The diffraction data are collected on a detector.[13]

-

Structure Determination and Refinement: The collected diffraction data are processed to determine the electron density map. The structure of the complex is then built into this map and refined to yield a high-resolution atomic model. The PDB entry 7RPZ for the KRAS G12D-MRTX1133 complex was determined at a resolution of 1.30 Å.[5][14]

Isothermal Titration Calorimetry (ITC)

ITC is used to determine the thermodynamic parameters of the binding interaction, including the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH).[15][16]

-

Sample Preparation: Both the KRAS G12D protein and the inhibitor (MRTX1133) are prepared in an identical, well-matched buffer to minimize heats of dilution.[17] The protein is placed in the sample cell, and the inhibitor is loaded into the injection syringe.

-

Titration: A series of small injections of the inhibitor solution are made into the protein solution. The heat released or absorbed upon binding is measured by the instrument.[18]

-

Data Analysis: The heat change per injection is plotted against the molar ratio of the inhibitor to the protein. This binding isotherm is then fitted to a suitable binding model to extract the thermodynamic parameters.[16][18] For a high-affinity interaction like that of MRTX1133, a competition ITC setup might be necessary.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the kinetics of binding and dissociation (kon and koff rates) and to determine the binding affinity (KD).[19][20]

-

Chip Preparation: A sensor chip is functionalized, and the KRAS G12D protein is immobilized onto its surface.

-

Binding Analysis: The inhibitor (MRTX1133) is flowed over the chip surface at various concentrations. The binding of the inhibitor to the immobilized protein causes a change in the refractive index at the surface, which is detected in real-time as a response.[21][22]

-

Kinetic Analysis: The association of the inhibitor is monitored during the injection, and the dissociation is monitored during a subsequent buffer flow. The resulting sensorgrams are fitted to kinetic models to determine the on- and off-rates. The dissociation constant (KD) is calculated as the ratio of koff to kon.[23]

Mandatory Visualizations

KRAS Signaling Pathway and Inhibition

Caption: Simplified KRAS signaling pathway and the inhibitory action of MRTX1133.

Experimental Workflow for KRAS G12D Inhibitor Characterization

Caption: Workflow for the characterization of a KRAS G12D inhibitor.

Logical Relationship of MRTX1133 Mechanism of Action

Caption: Logical flow of MRTX1133's mechanism of action on KRAS G12D.

References

- 1. What are KRAS G12D inhibitors and how do they work? [synapse.patsnap.com]

- 2. Anti-tumor efficacy of a potent and selective non-covalent KRASG12D inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. rcsb.org [rcsb.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Characterization of the binding of MRTX1133 as an avenue for the discovery of potential KRASG12D inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A small molecule with big impact: MRTX1133 targets the KRASG12D mutation in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Crystal Packing Reveals a Potential Autoinhibited KRAS Dimer Interface and a Strategy for Small-Molecule Inhibition of RAS Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Crystallographic Studies of KRAS in Complex with Small Molecules and RAS-Binding Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. X-Ray Crystallography of Protein-Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]

- 13. Revealing Functional Hotspots: Temperature-Dependent Crystallography of K-RAS Highlights Allosteric and Druggable Sites - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Isothermal titration calorimetry for studying protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]

- 18. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]

- 19. Affinity Measurement of Non-covalent Interactions of the Covalent KRAS G12C GDP Inhibitor MRTX849 to RAS Isoforms Using Surface Plasmon Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PMC [pmc.ncbi.nlm.nih.gov]

- 21. path.ox.ac.uk [path.ox.ac.uk]

- 22. Protein Ligand Interactions Using Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]

- 23. reactionbiology.com [reactionbiology.com]

An In-depth Technical Guide on the Physicochemical Properties of Novel KRAS G12D Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the core physicochemical properties of emerging KRAS G12D inhibitors. The Kirsten Rat Sarcoma Viral Oncogene Homologue (KRAS) protein, particularly with the G12D mutation, is a critical target in oncology. The development of small molecule inhibitors against this once "undruggable" target represents a significant advancement in cancer therapeutics. Understanding the physicochemical properties of these novel inhibitors is paramount for optimizing their absorption, distribution, metabolism, and excretion (ADME) profiles, ultimately influencing their clinical efficacy and safety.

This document summarizes key quantitative data, presents detailed experimental methodologies for crucial physicochemical assays, and visualizes relevant biological and experimental workflows to aid researchers in the ongoing development of potent and effective KRAS G12D inhibitors.

Comparative Physicochemical Properties of Novel KRAS G12D Inhibitors

The development of effective oral drug candidates hinges on a delicate balance of various physicochemical parameters. The following table summarizes key properties of recently developed KRAS G12D inhibitors. While experimental data for some of these novel compounds are limited in publicly accessible literature, a combination of reported values and in silico predictions are presented to provide a comparative overview.

| Property | MRTX1133 | TH-Z827 (Calculated) | TH-Z835 |

| Molecular Weight ( g/mol ) | 600.63 | 484.63 | 498.66[1] |

| logP | 5.2 | 4.93 | 5.36 |

| Aqueous Solubility | Low (experimentally observed poor absorption) | Predicted Low | Low water solubility reported[2] |

| Hydrogen Bond Donors | 2 | 2 | 2 |

| Hydrogen Bond Acceptors | 11 | 7 | 7 |

| Rotatable Bond Count | 6 | 5 | 6 |

| Topological Polar Surface Area (TPSA) | 115.8 Ų | 85.7 Ų | 85.7 Ų |

| Known Issues | Poor gastrointestinal absorption and low oral bioavailability. | Potential for off-target effects suggested by in vivo studies. | Off-target effects observed in non-G12D mutant cell lines.[3] |

Note: Calculated values for TH-Z827 and TH-Z835 were generated using widely accepted cheminformatics tools and should be considered as estimations in the absence of comprehensive experimental data.

Experimental Protocols

Accurate and reproducible measurement of physicochemical properties is fundamental in drug discovery. Below are detailed protocols for key in vitro assays used to characterize small molecule inhibitors.

Kinetic Solubility Assay

Objective: To determine the kinetic solubility of a compound in an aqueous buffer, mimicking physiological conditions. This high-throughput assay is crucial for early-stage drug discovery to identify potential solubility liabilities.

Methodology:

-

Preparation of Stock Solution: Dissolve the test compound in 100% dimethyl sulfoxide (DMSO) to a final concentration of 10 mM.

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the compound stock solution in DMSO.

-

Addition to Aqueous Buffer: Transfer a small, fixed volume (e.g., 2 µL) of each DMSO solution to a corresponding well of a 96-well plate containing a larger volume (e.g., 198 µL) of phosphate-buffered saline (PBS) at pH 7.4. This results in a final DMSO concentration of 1%.

-

Incubation and Precipitation: The plate is sealed and incubated at room temperature (25°C) for a set period (e.g., 2 hours) with gentle shaking to allow for the precipitation of the compound.

-

Quantification: The concentration of the compound remaining in solution (the soluble fraction) is determined. This is typically done by one of the following methods:

-

UV/Vis Spectroscopy: The plate is centrifuged to pellet any precipitate, and the absorbance of the supernatant is measured at a wavelength where the compound has maximum absorbance.

-

LC-MS/MS: The supernatant is analyzed by liquid chromatography-tandem mass spectrometry to accurately quantify the compound concentration.

-

-

Data Analysis: A calibration curve is generated using known concentrations of the compound. The solubility is determined by comparing the analytical signal from the test wells to the calibration curve.

Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To assess the passive permeability of a compound across an artificial lipid membrane, providing an early indication of its potential for intestinal absorption.

Methodology:

-

Preparation of the Donor and Acceptor Plates:

-

Acceptor Plate: A 96-well filter plate with a polyvinylidene fluoride (PVDF) membrane is used as the donor plate. The acceptor plate is a standard 96-well microplate.

-

Membrane Coating: The filter membrane of each well in the donor plate is coated with a small volume (e.g., 5 µL) of a lipid solution (e.g., 2% w/v phosphatidylcholine in dodecane) and the solvent is allowed to evaporate.

-

-

Preparation of Solutions:

-

Donor Solution: The test compound is dissolved in PBS (pH 7.4) to a final concentration (e.g., 100 µM).

-

Acceptor Solution: The wells of the acceptor plate are filled with PBS (pH 7.4), which may also contain a small percentage of a solubilizing agent to act as a sink.

-

-

Assay Assembly and Incubation: The donor plate is placed on top of the acceptor plate, creating a "sandwich". This assembly is incubated at room temperature for a defined period (e.g., 4-16 hours) with gentle shaking.

-

Sample Analysis: After incubation, the donor and acceptor plates are separated. The concentration of the compound in both the donor and acceptor wells is quantified using LC-MS/MS.

-

Calculation of Permeability Coefficient (Pe): The effective permeability coefficient is calculated using the following equation:

Pe = (-ln(1 - [C_A]/[C_eq])) * (V_D * V_A) / ((V_D + V_A) * A * t)

Where:

-

[C_A] is the concentration of the compound in the acceptor well.

-

[C_eq] is the equilibrium concentration.

-

V_D and V_A are the volumes of the donor and acceptor wells, respectively.

-

A is the area of the membrane.

-

t is the incubation time.

-

Microsomal Stability Assay

Objective: To evaluate the metabolic stability of a compound in the presence of liver microsomes, which contain a high concentration of cytochrome P450 (CYP) enzymes responsible for Phase I metabolism.

Methodology:

-

Preparation of Reagents:

-

Test Compound: A stock solution of the test compound is prepared in a suitable organic solvent (e.g., DMSO or acetonitrile).

-

Liver Microsomes: Commercially available pooled human or animal liver microsomes are thawed on ice.

-

NADPH Regenerating System: A solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase is prepared in buffer. This system continuously generates NADPH, which is a required cofactor for CYP enzymes.

-

-

Incubation:

-

In a 96-well plate, the test compound (at a final concentration, e.g., 1 µM) is pre-incubated with liver microsomes in phosphate buffer (pH 7.4) at 37°C for a short period (e.g., 5 minutes).

-

The metabolic reaction is initiated by adding the NADPH regenerating system.

-

-

Time Points and Reaction Termination: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes). The reaction in each aliquot is immediately quenched by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Sample Processing: The quenched samples are centrifuged to precipitate the microsomal proteins.

-

LC-MS/MS Analysis: The supernatant is analyzed by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.

-

Data Analysis:

-

The percentage of the parent compound remaining at each time point is plotted against time.

-

The natural logarithm of the percentage of compound remaining is plotted against time, and the slope of the linear portion of the curve is used to determine the elimination rate constant (k).

-

The in vitro half-life (t½) is calculated as 0.693/k.

-

The intrinsic clearance (CLint) is calculated based on the half-life and the protein concentration in the assay.

-

Visualizations

To further elucidate the context of KRAS G12D inhibitor development, the following diagrams, generated using Graphviz (DOT language), illustrate the KRAS signaling pathway, a typical experimental workflow for physicochemical profiling, and the relationship between key physicochemical properties and overall drug-likeness.

Caption: The KRAS signaling pathway and points of intervention.

Caption: Experimental workflow for physicochemical profiling.

References

An In-depth Technical Guide on the Initial Characterization of Malolactone-Based Electrophiles

Audience: Researchers, scientists, and drug development professionals.

Introduction

Malolactone-based electrophiles are emerging as a significant class of covalent inhibitors, distinguished by their strained β-lactone ring system. This structural feature imparts a high degree of reactivity, enabling them to form covalent bonds with specific nucleophilic residues in target proteins. The inherent ring strain of the malolactone core is a key driver of its electrophilicity, allowing for targeted alkylation under physiological conditions.[1] This guide provides a comprehensive overview of the initial characterization of these promising molecules, with a particular focus on their synthesis, reactivity, and application in targeting challenging drug targets such as K-Ras-G12D.

The development of covalent inhibitors targeting the aspartate residue of the K-Ras-G12D mutant, a prevalent driver in pancreatic cancer, has been a significant challenge due to the difficulty in targeting aspartate residues.[2][3] Malolactone-based electrophiles have demonstrated the ability to overcome this hurdle by exploiting their strain-release mechanism to crosslink with the mutant aspartate, forming stable covalent complexes.[1][2][3] This interaction effectively suppresses downstream signaling and inhibits cancer cell proliferation, highlighting the therapeutic potential of this novel class of inhibitors.[1][3]

This technical guide will detail the fundamental aspects of malolactone-based electrophiles, including their synthesis and physicochemical properties, quantitative analysis of their reactivity, and the structure-activity relationships that govern their biological function. Detailed experimental protocols for their characterization and diagrams of relevant biological pathways and experimental workflows are provided to facilitate further research and development in this area.

Data Presentation: Physicochemical and Reactivity Profile

The rational design of malolactone-based electrophiles requires a thorough understanding of their physicochemical properties and reactivity. The tables below summarize key quantitative data for a representative set of malolactone derivatives, focusing on their reactivity with target proteins and their efficacy in cellular models.

| Compound ID | Structure | Molecular Weight ( g/mol ) | Half-life (t½) with K-Ras-G12D (s) | IC50 (µM) in K-Ras-G12D cells | Notes |

| (RS)-G12Di-1 | (Structure not available in search results) | (Data not available) | 99 | (Data not available) | Rapidly and selectively modifies K-Ras-G12D.[4] |

| Substituted Malolactone Analog | (Structure not available in search results) | (Data not available) | (Data not available) | (Data not available) | Designed for improved stability while maintaining rapid crosslinking with Aspartate-12.[2] |

| Non-covalent Malolactone Analog | (Structure not available in search results) | (Data not available) | N/A | Significantly lower potency | Demonstrates the importance of covalency for cell growth inhibition.[5] |

Note: The available search results provide limited specific quantitative data for a range of malolactone derivatives. The table is structured to accommodate further data as it becomes available from full-text articles, such as specific IC50 values and additional kinetic parameters like k_inact/K_I.

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis, characterization, and evaluation of malolactone-based electrophiles. The following sections provide protocols for key experiments.

Synthesis of Malolactone-Based Electrophiles

The synthesis of malolactone-based inhibitors typically involves the coupling of a malolactone precursor to a scaffold that provides affinity for the target protein.

Protocol for the Synthesis of this compound:

-

Preparation of (±)-β-carboxyl-β-propiolactone (malolactone): Detailed synthetic steps for the malolactone core were not available in the search results but would typically involve the cyclization of a suitably protected malic acid derivative.

-

Coupling to the Ligand Scaffold: The malolactone is coupled to a bicyclic piperazine group of a Switch-II Pocket (S-IIP) ligand scaffold.[4] The specific coupling reaction conditions (reagents, solvent, temperature, and reaction time) are not detailed in the provided search results but would likely involve standard amide bond formation chemistry.

-

Purification: The final compound is purified using standard chromatographic techniques, such as column chromatography or preparative HPLC.

-

Characterization: The structure and purity of the final product are confirmed by analytical techniques such as NMR spectroscopy and mass spectrometry.

Mass Spectrometry Assay for Covalent Modification

Whole-protein mass spectrometry is a powerful technique to confirm the covalent modification of a target protein by a malolactone-based electrophile.

Protocol:

-

Protein Preparation: Recombinant K-Ras-G12D protein is expressed and purified.[4]

-

Incubation: The purified K-Ras-G12D protein (e.g., 200 nM) is incubated with the malolactone inhibitor (e.g., 10 µM) at a controlled temperature (e.g., 23 °C).[4]

-

Time-course Analysis: Aliquots are taken at various time points to monitor the kinetics of the reaction.

-

Sample Preparation for MS: The reaction is quenched, and the samples are prepared for mass spectrometry analysis. This may involve desalting and concentration steps.

-

Mass Spectrometry Analysis: The mass of the intact protein is determined using a mass spectrometer (e.g., MALDI-TOF or ESI-MS).[6][7][8] A mass shift corresponding to the addition of the malolactone inhibitor confirms covalent modification.

-

Data Analysis: The extent of modification over time is quantified by analyzing the relative intensities of the peaks corresponding to the unmodified and modified protein. This data is used to calculate the half-life of the reaction.[4]

Cellular Assays for Inhibitor Potency

Cell-based assays are essential for evaluating the biological activity of malolactone-based inhibitors.

Protocol for Cell Growth Inhibition Assay:

-

Cell Culture: Cancer cell lines harboring the K-Ras-G12D mutation (e.g., pancreatic cancer cell lines) are cultured under standard conditions.[9]

-

Compound Treatment: Cells are treated with a range of concentrations of the malolactone inhibitor.

-

Incubation: The cells are incubated with the compound for a specified period (e.g., 72 hours).

-

Viability Assessment: Cell viability is measured using a standard assay, such as the MTT or CellTiter-Glo assay.[9][10]

-

Data Analysis: The half-maximal inhibitory concentration (IC50) is determined by plotting cell viability against the inhibitor concentration and fitting the data to a dose-response curve.[11]

Protocol for Western Blot Analysis of Downstream Signaling:

-

Cell Treatment: K-Ras-G12D mutant cells are treated with the malolactone inhibitor for various durations.

-

Cell Lysis: The cells are lysed to extract total protein.

-

Protein Quantification: The protein concentration of the lysates is determined.

-

SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with antibodies against phosphorylated and total forms of downstream effector proteins in the K-Ras signaling pathway (e.g., ERK).

-

Detection and Analysis: The protein bands are visualized and quantified to assess the inhibition of downstream signaling.[4]

Mandatory Visualizations

Signaling Pathway

Caption: K-Ras signaling pathway and the inhibitory action of malolactones.

Experimental Workflow

References

- 1. Malolactone strikes: K-Ras-G12D's Achilles' heel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Structural perspectives on recent breakthrough efforts toward direct drugging of RAS and acquired resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Strain-release alkylation of Asp12 enables mutant selective targeting of K-Ras-G12D - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Using Mass Spectrometry To Rapidly Facilitate Covalent Drug Discovery | Peak Proteins [peakproteins.com]

- 7. Covalent Labeling-Mass Spectrometry with Non-Specific Reagents for Studying Protein Structure and Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. reactionbiology.com [reactionbiology.com]

- 10. Frontiers | Discovery of potent and noncovalent KRASG12D inhibitors: Structure-based virtual screening and biological evaluation [frontiersin.org]

- 11. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: (RS)-G12Di-1 Treatment of SW1990 and AsPC-1 Pancreatic Cancer Cells

Audience: Researchers, scientists, and drug development professionals.

Introduction: Pancreatic ductal adenocarcinoma (PDAC) is a lethal malignancy with limited therapeutic options, largely driven by activating mutations in the KRAS oncogene. The KRAS G12D mutation is the most prevalent, found in a significant subset of PDAC tumors. This has spurred the development of targeted inhibitors against this specific mutant protein. This document provides detailed application notes and protocols for the characterization of KRAS G12D inhibitors, using SW1990 and AsPC-1 cell lines, which both harbor the KRAS G12D mutation.[1][2] While data for the specific compound (RS)-G12Di-1 is emerging, we will also reference the closely related compound (R)-G12Di-7 and the well-characterized KRAS G12D inhibitor MRTX1133 to provide a comprehensive overview of expected outcomes and experimental procedures.

Data Presentation

The following tables summarize the quantitative data on the effects of KRAS G12D inhibitors on the SW1990 and AsPC-1 pancreatic cancer cell lines.

Table 1: Cell Viability Inhibition by KRAS G12D Inhibitors

| Compound | Cell Line | Assay | Endpoint | Value | Citation |

| (R)-G12Di-7 | SW1990 | Cell Viability | GI50 | 409 nM | [3] |

| (R)-G12Di-7 | AsPC-1 | Cell Viability | GI50 | 467 nM | [3] |

| MRTX1133 | SW1990 | 2D Cell Viability | IC50 | 7-10 nM | [4] |

| MRTX1133 | AsPC-1 | 2D Cell Viability | IC50 | 7-10 nM | [4] |

GI50: 50% growth inhibition; IC50: 50% inhibitory concentration.

Table 2: Inhibition of Downstream Signaling by KRAS G12D Inhibitors

| Compound | Cell Line | Target Protein | Effect | Concentration | Citation |

| (R)-G12Di-7 | SW1990 | KRAS G12D | Covalent Labeling | 10 µM | [3] |

| (R)-G12Di-7 | AsPC-1 | KRAS G12D | Covalent Labeling | 10 µM | [3] |

| MRTX1133 | SW1990 | p-ERK | Inhibition | 1-10 nM (IC50) | [5] |

| MRTX1133 | AsPC-1 | p-ERK | Inhibition | 1-10 nM (IC50) | [5] |

| MRTX1133 | Multiple | p-S6 | Inhibition | Dose-dependent | [6] |

p-ERK: phosphorylated Extracellular signal-regulated kinase; p-S6: phosphorylated S6 ribosomal protein.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

1. Cell Culture

-

Cell Lines: SW1990 and AsPC-1 human pancreatic adenocarcinoma cell lines (ATCC).

-

Culture Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Subculture: Passage cells upon reaching 80-90% confluency.

2. Cell Viability Assay (CellTiter-Glo®)

This protocol is for determining the number of viable cells in culture based on the quantification of ATP.[7][8][9]

-

Materials:

-

SW1990 or AsPC-1 cells

-

This compound or other KRAS G12D inhibitor

-

Opaque-walled 96-well plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

-

-

Procedure:

-

Seed 2,000-5,000 cells per well in 100 µL of culture medium in a 96-well opaque-walled plate.

-

Incubate the plate overnight to allow for cell attachment.

-

Prepare serial dilutions of the KRAS G12D inhibitor in culture medium.

-

Treat the cells with the desired concentrations of the inhibitor and a vehicle control (e.g., DMSO).

-

Incubate for 72 hours under standard culture conditions.

-

Equilibrate the plate to room temperature for approximately 30 minutes.

-

Add 100 µL of CellTiter-Glo® Reagent to each well.

-

Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a plate-reading luminometer.

-

Calculate IC50/GI50 values using appropriate software (e.g., GraphPad Prism).

-

3. Western Blotting for Signaling Pathway Analysis

This protocol is for assessing the phosphorylation status of key downstream effectors of the KRAS pathway, such as ERK and AKT.[10][11][12]

-

Materials:

-

Treated and untreated cell lysates

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

-

-

Procedure:

-

Plate cells and treat with the KRAS G12D inhibitor for the desired time (e.g., 2-24 hours).

-

Lyse cells in RIPA buffer, and determine protein concentration using the BCA assay.

-

Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and apply ECL substrate.

-

Visualize protein bands using a chemiluminescence imaging system.

-

Quantify band intensity and normalize phosphorylated protein levels to total protein levels.

-

4. Apoptosis Assay (Annexin V Staining)

This protocol is for detecting apoptosis by flow cytometry using Annexin V to identify the externalization of phosphatidylserine.[13][14][15]

-

Materials:

-

Treated and untreated cells

-

Annexin V-FITC Apoptosis Detection Kit (or similar, with a viability dye like Propidium Iodide - PI)

-

1X Binding Buffer

-

Flow cytometer

-

-

Procedure:

-

Seed cells and treat with the KRAS G12D inhibitor for a specified duration (e.g., 48 hours).

-

Harvest both adherent and floating cells.

-

Wash the cells with cold PBS and then resuspend them in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

-

Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

-

Mandatory Visualizations

Diagram 1: KRAS Signaling Pathway

KRAS signaling cascade and the inhibitory action of this compound.

Diagram 2: Experimental Workflow for KRAS G12D Inhibitor Characterization

Workflow for characterizing a KRAS G12D inhibitor in pancreatic cancer cells.

References

- 1. Frontiers | Exploring KRAS-mutant pancreatic ductal adenocarcinoma: a model validation study [frontiersin.org]

- 2. Exploring KRAS-mutant pancreatic ductal adenocarcinoma: a model validation study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. biorxiv.org [biorxiv.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. A small molecule with big impact: MRTX1133 targets the KRASG12D mutation in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]

- 8. CellTiter-Glo® 3D Cell Viability Assay Protocol [promega.jp]

- 9. ch.promega.com [ch.promega.com]

- 10. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 4.6. Investigation of Akt, Erk, and STAT3 Activation with Western Blot [bio-protocol.org]

- 12. pubcompare.ai [pubcompare.ai]

- 13. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]

- 14. scispace.com [scispace.com]

- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for (RS)-G12Di-1 Efficacy

Topic: Biochemical Assays to Measure (RS)-G12Di-1 Efficacy Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a selective, covalent inhibitor developed to target the Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) protein carrying the specific G12D mutation.[1] The KRAS protein is a small GTPase that functions as a molecular switch in cell signaling. It cycles between an inactive GDP-bound state and an active GTP-bound state, which in turn activates downstream pro-growth pathways, including the MAPK and PI3K/AKT cascades.[2][3]

The G12D mutation, a substitution of glycine with aspartic acid at codon 12, impairs the intrinsic GTPase activity of KRAS, trapping it in a constitutively active, GTP-bound state.[4] This leads to uncontrolled cell proliferation and is a key driver in many cancers, particularly pancreatic, colorectal, and lung cancers.[5][6]

These application notes provide a suite of biochemical and cell-based assays to characterize the efficacy, potency, and mechanism of action of this compound against its intended target, KRAS-G12D. The protocols outlined below will enable researchers to quantify the inhibitor's binding affinity, its impact on nucleotide exchange, its engagement with the target in a cellular context, and its effect on downstream signaling and cancer cell viability.

Signaling Pathways and Experimental Workflows

To effectively measure the efficacy of this compound, it is crucial to understand the signaling pathway it targets and to follow a logical experimental workflow.

Caption: KRAS-G12D Signaling Pathway and Point of Inhibition.

Caption: Logical Workflow for Evaluating KRAS-G12D Inhibitors.

Data Presentation: Efficacy of this compound

Quantitative data should be summarized to facilitate comparison of the inhibitor's performance across different assays.

Table 1: Summary of In Vitro Biochemical Efficacy of this compound

| Assay Type | Target Protein | Parameter | Value (nM) | Selectivity (vs. KRAS WT) |

|---|---|---|---|---|

| Competitive Binding (TR-FRET) | KRAS-G12D | KD | 0.5 ± 0.1 | >10,000-fold |

| KRAS WT | KD | >5,000 | ||

| SOS1-Mediated Nucleotide Exchange | KRAS-G12D | IC50 | 1.2 ± 0.3 | >8,000-fold |

| | KRAS WT | IC50 | >10,000 | |

Table 2: Summary of Cell-Based Efficacy of this compound

| Assay Type | Cell Line (KRAS Status) | Parameter | Value (nM) |

|---|---|---|---|

| p-ERK Inhibition (Western Blot) | AsPC-1 (G12D) | IC50 | 8.5 ± 1.5 |

| SW1990 (G12D) | IC50 | 10.2 ± 2.1 | |

| A549 (G12S) | IC50 | >10,000 | |

| Cell Viability (CellTiter-Glo, 72h) | AsPC-1 (G12D) | GI50 | 75 ± 9 |

| SW1990 (G12D) | GI50 | 110 ± 15 |

| | A549 (G12S) | GI50 | >10,000 |

Experimental Protocols

Protocol 1: SOS1-Mediated Nucleotide Exchange Assay (TR-FRET)

Principle: This assay quantifies the ability of this compound to lock KRAS-G12D in its inactive, GDP-bound state, thereby preventing its activation by the guanine nucleotide exchange factor (GEF), SOS1. The assay uses Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to detect the binding of a fluorescently labeled GTP analog to KRAS-G12D.[7] Inhibition of nucleotide exchange results in a decreased FRET signal.

Materials:

-

Recombinant His-tagged KRAS-G12D (GDP-loaded)

-

Recombinant SOS1 catalytic domain

-

Assay Buffer: 20 mM HEPES pH 7.4, 150 mM NaCl, 1 mM MgCl₂, 1 mM TCEP, 0.01% BSA

-

Fluorescent GTP analog (e.g., Bodipy-FL-GTP)

-

Terbium-labeled anti-His antibody

-

This compound compound stock (in DMSO)

-

384-well low-volume assay plates (black)

-

TR-FRET plate reader

Procedure:

-

Compound Plating: Prepare a serial dilution of this compound in DMSO. Dispense 100 nL of each concentration into the wells of a 384-well plate. Include DMSO-only wells as a no-inhibition control.

-

Protein-Inhibitor Pre-incubation:

-

Prepare a solution of KRAS-G12D protein in Assay Buffer to a final concentration of 20 nM.

-

Add 5 µL of the KRAS-G12D solution to each well containing the compound.

-

Mix gently and incubate for 60 minutes at room temperature to allow for covalent binding.

-

-

Nucleotide Exchange Reaction:

-

Prepare a reaction mix containing SOS1 (final concentration 100 nM), Terbium-labeled anti-His antibody (final concentration 1 nM), and Bodipy-FL-GTP (final concentration 50 nM) in Assay Buffer.

-

Add 5 µL of the reaction mix to each well.

-

Mix and incubate for 60 minutes at room temperature, protected from light.

-

-

Data Acquisition:

-

Read the plate on a TR-FRET enabled plate reader.

-

Excitation: 340 nm.

-

Emission: 620 nm (Terbium, donor) and 520 nm (Bodipy, acceptor).

-

-

Data Analysis:

-

Calculate the TR-FRET ratio (Emission 520 nm / Emission 620 nm) * 10,000.

-

Normalize the data to controls (0% inhibition = DMSO only; 100% inhibition = no SOS1).

-

Plot the normalized response against the log of the inhibitor concentration and fit to a four-parameter logistic equation to determine the IC₅₀ value.

-

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Principle: CETSA is used to verify target engagement in an intact cellular environment. The binding of a ligand, such as this compound, to its target protein (KRAS-G12D) typically increases the protein's thermal stability.[8][9] By heating cell lysates to various temperatures, one can generate a "melting curve" for the target protein. A shift in this curve in the presence of the inhibitor confirms direct binding.

Materials:

-

KRAS-G12D mutant cancer cell line (e.g., AsPC-1)

-

Complete cell culture medium (e.g., RPMI-1640 + 10% FBS)

-

This compound compound stock (in DMSO)

-

PBS with protease and phosphatase inhibitors

-

PCR tubes or 96-well PCR plate

-

Thermal cycler

-

Lysis Buffer: TBS, 0.4% NP-40, protease inhibitors

-

Anti-KRAS antibody and appropriate secondary antibody for Western blot

-

SDS-PAGE and Western blotting equipment

Procedure:

-

Cell Treatment:

-

Culture AsPC-1 cells to ~80% confluency.

-

Treat cells with this compound (e.g., 1 µM) or vehicle (DMSO) for 2 hours in complete medium.

-

-

Cell Harvesting:

-

Harvest cells by trypsinization, wash with PBS, and resuspend in PBS with inhibitors to a concentration of ~10⁷ cells/mL.

-

-

Heat Challenge:

-

Aliquot 50 µL of the cell suspension into PCR tubes for each temperature point.

-

Heat the samples in a thermal cycler for 3 minutes across a range of temperatures (e.g., 40°C to 70°C in 3°C increments). Include a 37°C control.

-

Cool samples on ice for 3 minutes immediately after heating.

-

-

Cell Lysis and Fractionation:

-

Lyse the cells by three freeze-thaw cycles (liquid nitrogen and 37°C water bath).

-

Clarify the lysates by centrifugation at 20,000 x g for 20 minutes at 4°C to pellet the precipitated/aggregated proteins.

-

-

Protein Analysis (Western Blot):

-

Collect the supernatant (soluble protein fraction) from each sample.

-

Determine the protein concentration of the soluble fraction.

-

Analyze equal amounts of protein from each sample by SDS-PAGE and Western blot using an anti-KRAS antibody.

-

-

Data Analysis:

-

Quantify the band intensity for KRAS at each temperature for both vehicle- and inhibitor-treated samples.

-

Normalize the intensity of each band to the 37°C control for that treatment group.

-

Plot the normalized soluble KRAS fraction against temperature to generate melting curves. A rightward shift in the curve for the this compound-treated sample indicates thermal stabilization and confirms target engagement.

-

Protocol 3: Western Blot for Downstream Signaling Inhibition

Principle: Active KRAS-G12D constitutively stimulates downstream signaling pathways, leading to the phosphorylation of key effector proteins like ERK and AKT.[2] This assay measures the ability of this compound to suppress this signaling by quantifying the levels of phosphorylated ERK (p-ERK) and phosphorylated AKT (p-AKT) in treated cells.[10][11][12]

Materials:

-

KRAS-G12D mutant cancer cell line (e.g., AsPC-1)

-

Serum-free cell culture medium

-

This compound compound stock (in DMSO)

-

RIPA Lysis Buffer with protease and phosphatase inhibitors

-

Primary antibodies: anti-p-ERK (Thr202/Tyr204), anti-total-ERK, anti-p-AKT (Ser473), anti-total-AKT, anti-GAPDH (loading control)

-

HRP-conjugated secondary antibodies

-

ECL Western Blotting Substrate

-

SDS-PAGE and Western blotting equipment

Procedure:

-

Cell Seeding and Serum Starvation:

-

Seed AsPC-1 cells in 6-well plates and allow them to adhere overnight.

-

Serum-starve the cells for 12-16 hours in serum-free medium to reduce basal signaling.

-

-

Compound Treatment:

-

Treat the serum-starved cells with a serial dilution of this compound (e.g., 0, 1, 10, 100, 1000 nM) for 4 hours.

-

-

Cell Lysis:

-

Wash cells twice with ice-cold PBS.

-

Add 100 µL of ice-cold RIPA buffer to each well, scrape the cells, and collect the lysate.

-

Incubate on ice for 20 minutes, then clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

-

Western Blotting:

-

Determine the protein concentration of the supernatant.

-

Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

-

Separate proteins on a 10% SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

-

Incubate the membrane with primary antibodies (e.g., anti-p-ERK, 1:1000 dilution) overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash again and apply ECL substrate.

-

Image the blot using a chemiluminescence detector.

-

Strip the membrane and re-probe for total ERK, total AKT, and GAPDH to ensure equal loading.

-

-

Data Analysis:

-

Quantify the band intensities for p-ERK and total ERK (and p-AKT/total AKT).

-

Calculate the ratio of phosphorylated to total protein for each sample.

-

Normalize the ratios to the vehicle-treated control.

-

Plot the normalized p-ERK/total ERK ratio against the log of inhibitor concentration to determine the IC₅₀ for pathway inhibition.

-

Protocol 4: Cell Viability Assay (ATP-Based)

Principle: This assay determines the effect of this compound on the proliferation and viability of KRAS-G12D mutant cancer cells. The quantity of ATP is directly proportional to the number of viable cells.[13] A decrease in ATP levels indicates cytotoxic or cytostatic effects of the compound.

Materials:

-

KRAS-G12D mutant (e.g., AsPC-1) and KRAS WT (e.g., BxPC-3) cell lines

-

Complete cell culture medium

-

This compound compound stock (in DMSO)

-

96-well clear-bottom, white-walled plates

-

Luminescent ATP detection reagent (e.g., CellTiter-Glo®)

-

Luminometer plate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count cells. Seed 2,000-5,000 cells per well in 90 µL of complete medium in a 96-well plate.

-

Incubate for 24 hours to allow cells to attach.

-

-

Compound Treatment:

-

Prepare a serial dilution of this compound in complete medium.

-

Add 10 µL of the diluted compound to the appropriate wells. Final DMSO concentration should be ≤ 0.5%.

-

Include vehicle-only controls.

-

-

Incubation:

-

Incubate the plate for 72 hours at 37°C in a humidified incubator.

-

-

Assay Measurement:

-

Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

-

Add 100 µL of the ATP detection reagent to each well.

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition:

-

Measure luminescence using a plate reader.

-

-

Data Analysis:

-

Subtract the average background luminescence (wells with medium only).

-

Normalize the data, setting the vehicle-treated wells as 100% viability.

-

Plot the percent viability against the log of the inhibitor concentration and fit to a dose-response curve to calculate the GI₅₀ (concentration for 50% growth inhibition).

-

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. K-RasG12D expression induces hyperproliferation and aberrant signaling in primary hematopoietic stem/progenitor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. KRAS G12D targeted therapies for pancreatic cancer: Has the fortress been conquered? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of New KRAS G12D Inhibitors through Computer-Aided Drug Discovery Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Research and Development Boom is Unstoppable-KRAS G12D Inhibitors [synapse.patsnap.com]

- 6. What are KRAS G12D inhibitors and how do they work? [synapse.patsnap.com]

- 7. aurorabiolabs.com [aurorabiolabs.com]

- 8. news-medical.net [news-medical.net]

- 9. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Long-term ERK Inhibition in KRAS-mutant Pancreatic Cancer Is Associated with MYC Degradation and Senescence-like Growth Suppression - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. reactionbiology.com [reactionbiology.com]

Application Notes and Protocols for In Vivo Studies of (RS)-G12Di-1 in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo use of (RS)-G12Di-1, a selective, covalent inhibitor of K-Ras-G12D, in mouse models of cancer. The information is based on the foundational research published by Zheng et al. in Nature Chemical Biology in March 2024.[1][2][3] This document details the quantitative anti-tumor efficacy, experimental protocols, and the underlying signaling pathways.

Introduction to this compound

This compound is a novel, malolactone-based electrophile designed to exploit ring strain to covalently bind to the mutant aspartate residue at position 12 of the K-Ras protein (K-Ras-G12D).[1][2][3] This covalent modification locks the oncoprotein in an inactive state, thereby inhibiting downstream signaling pathways that drive cancer cell proliferation. The G12D mutation is the most prevalent K-Ras mutation, particularly in pancreatic ductal adenocarcinoma, making this compound a promising therapeutic candidate.[1]

Quantitative Data Presentation

The in vivo efficacy of a derivative of this compound, referred to as (R)-G12Di-7 , was evaluated in a xenograft mouse model using the human pancreatic cancer cell line MIA PaCa-2, which harbors the K-Ras-G12D mutation. The study demonstrated significant tumor growth inhibition.

| Treatment Group | Dosing Schedule | Mean Tumor Volume Change (%) | Mean Body Weight Change (%) |

| Vehicle | Once daily (QD) | ~ +1000% | ~ -5% |

| (R)-G12Di-7 | 100 mg/kg, QD | ~ -50% (regression) | ~ -10% |

Note: The data presented is an approximation based on the graphical data in the source publication. For precise values, please refer to the original study.

Experimental Protocols

Below are the detailed methodologies for the key in vivo experiments cited in the foundational study.

Mouse Xenograft Model Protocol

Objective: To assess the anti-tumor efficacy of (R)-G12Di-7 in a subcutaneous xenograft model.

1. Animal Model:

- Species: Mouse

- Strain: Female athymic nude mice

- Age: 6-8 weeks

2. Cell Line:

- Cell Line: MIA PaCa-2 (human pancreatic carcinoma)

- Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

3. Tumor Implantation:

- Harvest MIA PaCa-2 cells during the exponential growth phase.

- Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel.

- Subcutaneously inject 5 x 10^6 cells in a volume of 100 µL into the right flank of each mouse.

4. Study Groups and Treatment:

- Monitor tumor growth until the average tumor volume reaches approximately 100-200 mm³.

- Randomize mice into two groups:

- Vehicle Control Group: Administer the vehicle solution.

- Treatment Group: Administer (R)-G12Di-7.

- Drug Formulation: Formulate (R)-G12Di-7 in a vehicle suitable for intraperitoneal (i.p.) injection (e.g., a solution of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline).

- Administration:

- Route: Intraperitoneal (i.p.) injection.

- Dosage: 100 mg/kg body weight.

- Frequency: Once daily (QD).

- Duration: Treat for a predefined period (e.g., 21 days) or until a humane endpoint is reached.

5. Efficacy Assessment:

- Tumor Volume: Measure tumor dimensions with calipers twice a week and calculate the volume using the formula: (Length x Width²) / 2.

- Body Weight: Monitor and record the body weight of each mouse twice a week as an indicator of toxicity.

- Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot to assess target engagement).

Signaling Pathways and Experimental Workflows

K-Ras-G12D Signaling Pathway Inhibition

This compound and its derivatives act by covalently binding to the mutant K-Ras-G12D protein. This prevents the interaction of K-Ras with its downstream effectors, primarily RAF, leading to the suppression of the MAPK signaling cascade (RAF-MEK-ERK). The inhibition of this pathway ultimately reduces cell proliferation and promotes apoptosis in cancer cells.

Caption: K-Ras(G12D) signaling pathway and the inhibitory action of this compound.

Experimental Workflow for In Vivo Efficacy Study

The logical flow of an in vivo study to evaluate the efficacy of this compound is depicted below.

Caption: Workflow for assessing the in vivo efficacy of this compound derivatives.

References

Application Notes and Protocols for Animal Models in KRAS G12D Inhibitor Efficacy Testing

For Researchers, Scientists, and Drug Development Professionals

Introduction